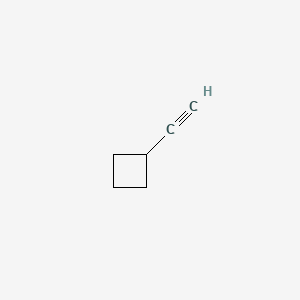

Ethynylcyclobutane

Description

Properties

IUPAC Name |

ethynylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXSIWLVORHPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198819 | |

| Record name | Ethynylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50786-62-4 | |

| Record name | Ethynylcyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethynylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethynylcyclobutane from Cyclobutanone

This guide outlines the synthesis of Ethynylcyclobutane (Cyclobutylacetylene) starting from Cyclobutanone . It prioritizes the Homologation Strategy as the most reliable, scalable, and chemically robust method for drug development applications, ensuring the preservation of the strained cyclobutane ring.

Executive Summary

Target Molecule: this compound (CAS: 50786-62-4)

Starting Material: Cyclobutanone (CAS: 1191-95-3)

Primary Application: Installation of rigid, metabolic-stable

The synthesis of this compound poses a unique challenge: installing a terminal alkyne on a strained four-membered ring without triggering ring expansion (to cyclopentane derivatives) or ring-opening. While direct addition-deoxygenation routes exist, they often suffer from cationic rearrangements. This guide details the Aldehyde Homologation Route , a three-step protocol that incrementally constructs the carbon skeleton under mild conditions, ensuring high fidelity of the cyclobutane core.

Retrosynthetic Analysis & Pathway Selection

The transformation requires the conversion of a cyclic ketone (

-

Route A: Addition-Deoxygenation (Direct)

-

Route B: One-Carbon Homologation (Recommended)

-

Mechanism:[1] Conversion of the ketone to an aldehyde (adding one carbon), followed by Seyferth-Gilbert homologation (converting aldehyde to alkyne).

-

Advantage:[3] Avoids unstable tertiary intermediates directly on the ring. The reaction centers are distal to the strained bonds during high-energy steps.

-

Strategic Pathway: The Homologation Route

-

Wittig Methoxymethylenation: Converts Cyclobutanone to Methoxymethylenecyclobutane.

-

Hydrolysis: Unmasks Cyclobutanecarbaldehyde.

-

Bestmann-Ohira Homologation: Converts the aldehyde to the terminal alkyne.

Figure 1: Strategic workflow for the synthesis of this compound avoiding ring strain release.

Detailed Experimental Protocol

Step 1: Synthesis of Methoxymethylenecyclobutane

This step installs the extra carbon atom required for the substituent in the form of an enol ether.

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride (

), Potassium tert-butoxide ( -

Mechanism: Wittig olefination.

Protocol:

-

Preparation of Ylide: In a flame-dried 3-neck flask under Argon, suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.5 M).

-

Deprotonation: Cool to 0°C. Dropwise add

(1.3 equiv, 1.0 M in THF). The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes. -

Addition: Cool to -78°C. Add Cyclobutanone (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.

-

Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Filtration through a silica plug (eluting with pentane/ether) is usually sufficient to remove triphenylphosphine oxide (

).

Step 2: Hydrolysis to Cyclobutanecarbaldehyde

The enol ether is hydrolyzed to the corresponding aldehyde.

-

Reagents:

, -

Mechanism: Acid-catalyzed hydrolysis of vinyl ether.

Protocol:

-

Dissolve the crude Methoxymethylenecyclobutane in THF/Water (4:1 ratio).

-

Add

(2N) until pH < 2. -

Reflux gently for 2–4 hours. Monitor by TLC (disappearance of enol ether).

-

Workup: Neutralize with

. Extract with Dichloromethane (DCM).[1] -

Isolation: Carefully concentrate (aldehyde is volatile). Distillation is recommended for high purity.

-

Checkpoint: The product Cyclobutanecarbaldehyde is a distinct liquid with a pungent odor.

-

Step 3: Bestmann-Ohira Homologation to this compound

This step converts the aldehyde to the terminal alkyne using the Bestmann-Ohira Reagent (BOR), avoiding the strong bases required by the Corey-Fuchs reaction which could degrade the strained ring.

-

Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),

, Methanol. -

Mechanism: Base-mediated generation of the phosphonate carbanion, Horner-Wadsworth-Emmons reaction, followed by diazo decomposition and elimination.

Protocol:

-

Setup: Dissolve Cyclobutanecarbaldehyde (1.0 equiv) and Bestmann-Ohira reagent (1.2 equiv) in anhydrous Methanol (0.2 M).

-

Base Addition: Cool to 0°C. Add Potassium Carbonate (

, 2.0 equiv). -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h). Nitrogen gas evolution will be observed.[4]

-

Workup: Dilute with

and water. Extract the aqueous layer with pentane (to capture the volatile alkyne). -

Purification: The product, This compound , is a volatile liquid (bp ~80-85°C). Purification is best achieved by careful fractional distillation or low-temperature flash chromatography using pentane.

Data Summary Table:

| Parameter | Step 1 (Wittig) | Step 2 (Hydrolysis) | Step 3 (BOR Homologation) |

| Reagent | Bestmann-Ohira Reagent | ||

| Solvent | THF | THF/H2O | Methanol |

| Temp | -78°C | Reflux | 0°C |

| Typical Yield | 85-90% | 90-95% | 75-85% |

| Key Risk | Moisture sensitivity | Volatility of product | Volatility of product |

Mechanistic Insights & Troubleshooting

Why Bestmann-Ohira over Corey-Fuchs?

The Corey-Fuchs reaction requires the formation of a 1,1-dibromoalkene followed by treatment with 2 equivalents of

Visualization of the Bestmann-Ohira Mechanism

Figure 2: Mechanistic cascade of the Bestmann-Ohira homologation.

References

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link

-

Seyferth, D., Marmor, R. S., & Hilbert, P. (1971). Reactions of dimethyl phosphono-substituted diazoalkanes. (Dimethyldiazomethyl)phosphonate: Its preparation and use. Journal of Organic Chemistry, 36(10), 1379–1386. Link

-

Wiberg, K. B., & Hiatt, J. E. (1968). Cyclobutane derivatives. III. Cyclobutanecarbaldehyde.[5] Journal of the American Chemical Society, 90(23), 6495–6497. Link

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

- 1. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. CAS 50786-62-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Ethynylcyclobutan-1-ol | C6H8O | CID 22597429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Ethynylcyclobutane for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclobutane, a strained carbocycle bearing a reactive alkyne moiety, represents a unique and increasingly valuable building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain and the synthetic versatility of the ethynyl group offer a powerful combination for the construction of complex molecular architectures and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the core chemical properties of this compound, focusing on its synthesis, spectroscopic signature, and characteristic reactivity. We will delve into the causality behind experimental choices for its preparation and utilization in key transformations, including transition-metal-catalyzed cross-coupling and cycloaddition reactions. Furthermore, this document will explore the burgeoning role of the this compound scaffold in drug discovery, offering insights for its strategic incorporation into future pharmaceutical candidates.

Introduction: The Allure of a Strained Alkyne

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. Its significant ring strain, a consequence of deviations from ideal tetrahedral bond angles, imparts unique chemical reactivity compared to its acyclic or larger-ring counterparts. When functionalized with an ethynyl group, the resulting molecule, this compound, becomes a particularly attractive synthetic intermediate. The linear geometry and electron-rich nature of the alkyne, coupled with the inherent reactivity of the cyclobutane core, create a molecule primed for a diverse array of chemical transformations.

For drug development professionals, the incorporation of the cyclobutane motif can offer several advantages, including increased metabolic stability, improved pharmacokinetic profiles, and the ability to serve as a conformationally restricted linker or a bioisostere for other functional groups. The addition of the ethynyl handle provides a gateway for further molecular elaboration through robust and high-yielding reactions, making this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening.

This guide will provide a detailed exploration of the chemical landscape of this compound, offering both theoretical understanding and practical insights for its application in research and development.

Synthesis of this compound: A Practical Approach

The efficient synthesis of this compound is paramount for its utilization as a building block. While several synthetic routes can be envisioned, a common and reliable method involves the reaction of a cyclobutanone precursor with an ethynylating agent. One such approach is the Corey-Fuchs reaction, which provides a two-step conversion of an aldehyde or ketone to a terminal alkyne.

Proposed Synthetic Protocol: Corey-Fuchs Alkynylation of Cyclobutanone

This protocol describes a robust method for the laboratory-scale synthesis of this compound starting from commercially available cyclobutanone.

Step 1: Synthesis of 1,1-Dibromo-1-cyclobutylmethane

-

To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.0 eq.) portion-wise.

-

Allow the resulting dark red solution to stir at 0 °C for 30 minutes.

-

Add a solution of cyclobutanone (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1,1-dibromo-1-cyclobutylmethane.

Step 2: Synthesis of this compound

-

Dissolve the 1,1-dibromo-1-cyclobutylmethane (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.2 eq., as a solution in hexanes) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (this compound is volatile).

-

Purify the crude product by distillation to yield pure this compound.

Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical in both steps to prevent the reaction of the highly reactive organometallic intermediates with water or oxygen. The low temperature in the second step is necessary to control the highly exothermic reaction of the dibromoalkene with n-butyllithium and to prevent side reactions.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic features can be reliably predicted based on the analysis of analogous compounds such as cyclobutane, cyclobutene, and other terminal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The acetylenic proton (≡C-H) will appear as a singlet in the region of δ 1.8-2.5 ppm. The protons on the cyclobutane ring will exhibit complex multiplet patterns due to spin-spin coupling. The proton on the carbon bearing the ethynyl group (methine proton) is expected to be shifted downfield compared to the other cyclobutyl protons. Based on data for cyclobutane, the ring protons would likely appear in the range of δ 1.5-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The two sp-hybridized carbons of the alkyne will be observed in the region of δ 65-90 ppm. The sp³-hybridized carbons of the cyclobutane ring will appear further upfield. The carbon atom of the cyclobutane ring attached to the ethynyl group will be shifted downfield relative to the other ring carbons. For comparison, the carbon signal for cyclobutane appears at δ 22.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the acetylenic C-H bond stretch.

-

C≡C Stretch: A weak to medium, sharp absorption band in the region of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

-

C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the cyclobutane ring.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 80. The fragmentation pattern would likely involve the loss of small neutral molecules such as ethylene (C₂H₄) or acetylene (C₂H₂), which are characteristic fragmentation pathways for cyclobutane derivatives.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shift / Wavenumber | Characteristic Feature |

| ¹H NMR | δ 1.8-2.5 ppm (singlet) | Acetylenic proton (≡C-H) |

| δ 1.5-2.5 ppm (multiplets) | Cyclobutane ring protons | |

| ¹³C NMR | δ 65-90 ppm | sp-hybridized carbons (C≡C) |

| δ 20-40 ppm | sp³-hybridized carbons of the cyclobutane ring | |

| IR | ~3300 cm⁻¹ (sharp, strong) | ≡C-H stretch |

| 2100-2140 cm⁻¹ (weak-medium, sharp) | C≡C stretch | |

| 2850-2960 cm⁻¹ (strong) | sp³ C-H stretch | |

| MS | m/z = 80 | Molecular ion (M⁺) |

Chemical Reactivity: A Tale of Two Moieties

The chemical reactivity of this compound is dominated by the interplay between the strained cyclobutane ring and the versatile ethynyl group. This section will explore some of the key reactions that highlight this dual reactivity.

Reactions of the Ethynyl Group

The terminal alkyne functionality of this compound is a gateway to a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and cycloadditions.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the direct attachment of the this compound moiety to various aromatic and heteroaromatic systems, which is of significant interest in drug discovery for scaffold hopping and lead optimization.

Illustrative Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous triethylamine as the solvent and base.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted this compound.

Causality Behind Experimental Choices: The palladium catalyst is the primary driver of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of the reactive copper acetylide intermediate. Triethylamine acts as both a solvent and a base to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound readily participates in this reaction, allowing for its conjugation to a wide range of molecules bearing an azide functionality. This reaction is particularly valuable in bioconjugation and medicinal chemistry for linking molecular fragments.

Illustrative Reaction Scheme:

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vessel, dissolve the azide-containing compound (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.

Causality Behind Experimental Choices: Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytically active copper(I) species. The use of a water-cosolvent system often enhances the reaction rate and is environmentally benign.

Reactions Involving the Cyclobutane Ring

The strained nature of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. While specific studies on the ring-opening of this compound are scarce, analogies can be drawn from the behavior of other substituted cyclobutanes. For instance, thermal or transition-metal-catalyzed ring-opening reactions could potentially lead to the formation of linear or larger cyclic structures, providing pathways to novel molecular scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. The rigid cyclobutane core can serve as a three-dimensional linker to orient pharmacophoric groups in a specific spatial arrangement, potentially leading to enhanced binding affinity and selectivity for a biological target.

The ethynyl group provides a versatile handle for the late-stage functionalization of drug candidates, allowing for the rapid generation of analogs with diverse properties. For example, the Sonogashira coupling can be employed to introduce various aryl and heteroaryl moieties, which are prevalent in many approved drugs. Furthermore, the "click" reaction with azides enables the facile conjugation of the this compound core to biomolecules or other drug fragments.

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the broader class of cyclobutane-containing molecules has seen increasing interest in drug discovery programs. The principles outlined in this guide for the synthesis and functionalization of this compound provide a solid foundation for its exploration in future medicinal chemistry endeavors.

Conclusion

This compound is a molecule of significant synthetic potential, combining the reactivity of a strained ring with the versatility of a terminal alkyne. This guide has provided a comprehensive overview of its key chemical properties, including practical synthetic methods, predicted spectroscopic characteristics, and a detailed look at its reactivity in important chemical transformations. The ability to readily engage in powerful bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloaddition positions this compound as a valuable building block for the construction of complex organic molecules. For researchers in drug discovery, the unique conformational constraints and synthetic accessibility of the this compound scaffold offer exciting opportunities for the design and development of novel therapeutic agents. As our understanding of the chemistry of strained systems continues to grow, the applications of this compound in both academic and industrial research are poised to expand significantly.

References

-

1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. Doc Brown's Chemistry. (2025-12-27). [Link]

-

This compound | C6H8 | CID 142749. PubChem. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (2024-02-16). [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. (2014-02-18). [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

-

13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. Doc Brown's Chemistry. [Link]

-

Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. PubMed. [Link]

-

Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. National Institutes of Health. [Link]

-

mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. [Link]

-

Synthesis and biological evaluation of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed. (2020-06-15). [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. [Link]

-

infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram. Doc Brown's Chemistry. [Link]

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

The Fragmentation Mechanism of Cyclobutanol. ResearchGate. (2008-08-06). [Link]

-

High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. (2008-08-06). [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

-

Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

-

Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

-

Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids. ACS Omega. [Link]

-

The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. (2026-01-26). [Link]

-

A conventional one-dimensional 1 H NMR spectrum of... ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]

-

Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. MDPI. [Link]

-

Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem. [Link]

-

13 C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. ResearchGate. [Link]

-

S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. [Link]

-

Sonogashira cross-coupling reaction. YouTube. (2020-02-13). [Link]

-

Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023-10-23). [Link]

-

Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Institutes of Health. (2025-08-05). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Sonogashira coupling. YouTube. (2019-01-07). [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). [Link]

Diagrams

Caption: Workflow for the Sonogashira coupling of this compound.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Ethynylcyclobutane molecular structure and bonding

Structural Dynamics, Synthetic Architecture, and Pharmacophore Potential

Executive Summary

Ethynylcyclobutane (

For drug development professionals, the this compound scaffold offers a "rigidified" ethyl group analogue. Unlike the flexible ethyl chain, the cyclobutane ring restricts conformational entropy, potentially locking pharmacophores into bioactive poses while the terminal alkyne provides a versatile handle for "Click" chemistry (CuAAC) or palladium-catalyzed cross-coupling.

Geometric & Electronic Architecture

2.1 The Puckered Conformation

Contrary to the simplified planar representations often seen in introductory texts, the cyclobutane ring is not planar. A planar geometry (

To relieve this strain, the ring relaxes into a puckered "wing" conformation (

-

Puckering Angle (

): The ring deviates from planarity by approximately 27°–30° . -

Inversion Barrier: The energy required to flip the "wings" (ring inversion) is low, approximately 1.4 kcal/mol (500 cm⁻¹) , allowing rapid equilibration at room temperature.

2.2 Substituent Orientation: The Ethynyl Preference

In monosubstituted cyclobutanes, substituents can occupy two distinct positions relative to the ring pucker:

-

Equatorial (e): Projects outward, roughly in the plane of the ring.[1]

-

Axial (a): Projects nearly perpendicular to the ring average plane.

The Ethynyl Anomaly: While bulky groups (e.g., tert-butyl) exclusively favor the equatorial position to avoid 1,3-transannular steric clashes, the ethynyl group is cylindrically symmetrical and linear (rod-like). This reduces the steric penalty of the axial position compared to alkyl groups. However, thermodynamic equilibrium still favors the equatorial conformer due to subtle electronic factors and the minimization of torsional strain with adjacent ring hydrogens.

2.3 Orbital Hybridization & "Bent" Bonding

The C–C bonds within the cyclobutane ring are classic "banana bonds" (bent bonds).

-

Inter-orbital Angle: ~109.5° (sp³ hybridization).

-

Geometric Angle: ~88° (internuclear vector).[2]

-

Consequence: The electron density lies outside the internuclear axis.[3] This high

-character in the ring bonds forces higher

Electronic Coupling: The sp-hybridized carbon of the ethynyl group (

Table 1: Estimated Geometric & Energetic Parameters

| Parameter | Value | Notes |

| Ring Puckering Angle ( | ~28° | Minimizes torsional strain. |

| 1.46 Å | Shortened due to sp-sp³ hybridization. | |

| Ring Strain Energy | ~26.5 kcal/mol | High reactivity potential. |

| Conformational Preference | Equatorial | |

| Inversion Barrier | ~1.4 kcal/mol | Rapid flipping at 298 K. |

Synthetic Methodology: The Corey-Fuchs Protocol

To synthesize this compound (

The most robust, self-validating protocol transforms cyclobutanecarbaldehyde to the alkyne via the Corey-Fuchs reaction . This method preserves the strained ring integrity.

3.1 Experimental Workflow

Reagents:

-

Substrate: Cyclobutanecarbaldehyde (commercially available or from oxidation of cyclobutylmethanol).

-

Reagent A: Triphenylphosphine (

), Carbon tetrabromide ( -

Reagent B: n-Butyllithium (n-BuLi) (2.0 equiv).

-

Solvent: Dichloromethane (DCM) for Step 1; Tetrahydrofuran (THF) for Step 2.

Step-by-Step Protocol:

-

Gem-Dibromoolefin Formation (The Ylide Attack):

-

Dissolve

(1.1 equiv) and -

Add Cyclobutanecarbaldehyde (1.0 equiv) dropwise.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

-

Validation Point: TLC should show disappearance of aldehyde.

-

Workup: Filter through a silica plug to remove triphenylphosphine oxide (

). Concentrate to yield 1,1-dibromo-2-cyclobutylethene.

-

-

Lithium-Halogen Exchange & Rearrangement:

-

Dissolve the gem-dibromide intermediate in anhydrous THF at -78°C (dry ice/acetone bath).

-

Add n-BuLi (2.1 equiv) dropwise. Mechanism: The first equivalent performs Li-Br exchange; the intermediate undergoes

-elimination to a carbene-like species, which rearranges to the lithium acetylide. The second equivalent deprotonates the terminal alkyne. -

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench: Add saturated aqueous

(proton source) to regenerate the terminal alkyne.

-

-

Purification:

-

Extract with diethyl ether. Dry over

.[4] -

Distill carefully (this compound is volatile, bp ~70-80°C estimated).

-

Safety Note: n-BuLi is pyrophoric. Cyclobutane derivatives are flammable. Handle under inert atmosphere (

Visualization: Synthesis & Conformational Logic

The following diagram illustrates the synthetic pathway and the conformational equilibrium governed by steric and torsional forces.

Caption: Fig 1 (Left): Stepwise conversion of aldehyde to alkyne via gem-dibromide. Fig 2 (Right): Energy landscape showing the relaxation from planar to puckered geometry and the equilibrium between equatorial/axial isomers.

Reactivity & Pharmacophore Applications

5.1 The "Click" Handle

This compound contains a terminal alkyne, making it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Application: Attaching the cyclobutane ring to a drug scaffold or protein.

-

Mechanism: The ethynyl group reacts with an organic azide (

) to form a 1,4-disubstituted 1,2,3-triazole. -

Benefit: The cyclobutane ring acts as a lipophilic, metabolically stable spacer that restricts the rotation of the attached pharmacophore.

5.2 Ring Expansion (The Thermal Risk)

Researchers must be aware that at high temperatures (>400°C) or under specific catalytic conditions, vinyl- and ethynyl-cyclobutanes can undergo ring expansion to cyclohexene derivatives via a [1,3]-sigmatropic shift or similar rearrangement mechanisms. However, under standard physiological and synthetic conditions (RT to 100°C), the ring is kinetically stable.

References

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link

-

Durig, J. R., et al. (1972). Microwave Spectrum and Ring-Puckering Vibration of Cyclobutane. Journal of Chemical Physics. Link

-

Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes. Tetrahedron Letters. Link

-

Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry. Link

-

Cremer, D. (1976). Theoretical Determination of Molecular Structure and Conformation: Cyclobutane. Journal of the American Chemical Society. Link

Sources

Technical Monograph: Ethynylcyclobutane (CAS 50786-62-4)

Topic: CAS Number for Ethynylcyclobutane Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis, Characterization, and Applications in Medicinal Chemistry[1][2]

Executive Summary

This compound (CAS 50786-62-4), also known as cyclobutylacetylene, represents a critical high-value building block in modern drug discovery. As a rigid, sp³-rich scaffold, it serves as a superior bioisostere for phenyl and alkyl groups, offering improved metabolic stability and solubility profiles while maintaining precise vector orientation. This guide provides a definitive technical analysis of its properties, a validated synthesis protocol, and its strategic utility in "Click Chemistry" and fragment-based drug design (FBDD).

Compound Identification & Physical Properties[3]

This compound is a colorless liquid characterized by the unique strain energy of the cyclobutane ring (~26 kcal/mol) coupled with the reactivity of a terminal alkyne.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Registry Number | 50786-62-4 |

| IUPAC Name | This compound |

| Synonyms | Cyclobutylacetylene; Cyclobutane, ethynyl- |

| Molecular Formula | C₆H₈ |

| Molecular Weight | 80.13 g/mol |

| Boiling Point | 66–67 °C (at 760 mmHg) |

| Density | 0.85 g/cm³ |

| Refractive Index | n20/D 1.456 |

| Flash Point | < 23 °C (Highly Flammable) |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

Strategic Synthesis: The Corey-Fuchs Protocol

While direct nucleophilic substitution on cyclobutyl halides is prone to elimination and rearrangement, the Corey-Fuchs reaction offers the most robust, scalable, and chemically defined route to this compound starting from cyclobutanecarboxaldehyde.

Why This Protocol?

-

Causality: The cyclobutane ring is sensitive to carbocation-mediated rearrangements (ring expansion/contraction). The Corey-Fuchs method avoids acidic conditions and carbocation intermediates, utilizing a phosphorus ylide and a carbenoid mechanism that preserves ring integrity.

-

Scalability: The intermediate 1,1-dibromoalkene is stable and can be purified, allowing for quality control before the final sensitive lithiation step.

Step-by-Step Methodology

Reagents:

-

Cyclobutanecarboxaldehyde (Starting Material)

-

Triphenylphosphine (PPh₃)[1]

-

Carbon Tetrabromide (CBr₄)

-

n-Butyllithium (n-BuLi, 2.5M in hexanes)

-

Dichloromethane (DCM) & Tetrahydrofuran (THF, anhydrous)

Workflow:

-

Formation of the Ylide (Gem-Dibromoolefination):

-

Dissolve PPh₃ (4.0 eq) in dry DCM at 0 °C.

-

Add CBr₄ (2.0 eq) portion-wise. The solution will turn yellow/orange, indicating the formation of the reactive species.

-

Stir for 20 minutes, then add Cyclobutanecarboxaldehyde (1.0 eq) dropwise.

-

Mechanism: The aldehyde undergoes a Wittig-type reaction to form 1-(2,2-dibromovinyl)cyclobutane .

-

Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel flash chromatography (Hexanes).

-

-

Conversion to Alkyne (Fritsch-Buttenberg-Wiechell Rearrangement):

-

Dissolve the isolated 1-(2,2-dibromovinyl)cyclobutane in anhydrous THF at -78 °C under Argon.

-

Slowly add n-BuLi (2.1 eq). The first equivalent performs a Lithium-Halogen exchange; the second induces

-elimination to form a carbene, which rearranges to the lithium acetylide. -

Critical Control Point: Maintain -78 °C to prevent polymerization.

-

Quench with saturated NH₄Cl solution (proton source) to yield the terminal alkyne.

-

Purification: Distillation is recommended due to the product's volatility.

-

Synthesis Logic Visualization

Figure 1: The Corey-Fuchs synthesis pathway ensures ring preservation via a mild carbenoid rearrangement.

Analytical Characterization

Validating the identity of CAS 50786-62-4 requires specific spectroscopic signatures.

Table 2: Expected NMR & MS Parameters

| Technique | Parameter | Diagnostic Signal | Assignment |

| ¹H NMR | Chemical Shift (δ) | 2.05 - 2.15 ppm (d, J ≈ 2.5 Hz, 1H) | Acetylenic proton (≡C-H ) |

| 2.95 - 3.10 ppm (m, 1H) | Methine proton (Ring CH -C≡) | ||

| 1.80 - 2.40 ppm (m, 6H) | Cyclobutyl methylene protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~86.0 ppm | Internal Alkyne Carbon (-C ≡CH) |

| ~68.5 ppm | Terminal Alkyne Carbon (-C≡C H) | ||

| ~29.0 ppm | Methine Ring Carbon | ||

| GC-MS | Fragmentation | m/z = 79 [M-H]⁺ | Loss of acetylenic proton |

| m/z = 65 [M-CH₃]⁺ | Ring fragmentation pattern |

Applications in Drug Discovery[5]

This compound is not merely a solvent or intermediate; it is a strategic "warhead" and scaffold element.

A. Bioisosterism & Scaffold Rigidity

In Medicinal Chemistry, the cyclobutane ring acts as a restrictive pucker (butterfly conformation). Unlike the planar phenyl ring or the flexible cyclohexyl ring, cyclobutane locks substituents into specific vectors (approx. 20–30° dihedral angle).

-

Application: Replacing a phenyl group with this compound reduces lipophilicity (LogP) and improves solubility (Fsp³ character) while maintaining a similar spatial volume.

B. Click Chemistry (CuAAC)

The terminal alkyne is the "Click" handle. This compound reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.

-

Utility: This is extensively used to append the cyclobutane motif to PROTACs, VHL inhibitors, or macrocycles to tune pharmacokinetic (PK) properties.

C. Isostere Logic Diagram

Figure 2: Strategic utilization of this compound in library generation and lead optimization.

Safety & Handling (MSDS Summary)

-

Hazard Class: Flammable Liquid (Category 2).

-

H-Statements:

-

H225: Highly flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways (Aspiration hazard).

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Alkyne protons are weakly acidic; avoid contact with strong bases unless intended for reaction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142749, this compound. Retrieved from [Link]

-

Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Formyl → Ethynyl Conversion.[2] Tetrahedron Letters, 13(36), 3769–3772. (Foundational protocol basis).

- Wiesenfeldt, M. P., et al. (2016).Cyclobutanes in Drug Development.Journal of Medicinal Chemistry. (Contextualizes cyclobutane utility).

-

ChemSrc. this compound CAS 50786-62-4 Properties and Safety. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007).Fluorine in Pharmaceuticals: Looking Beyond Intuition.

Sources

Strain-Release Driven Divergence: A Technical Guide to Ethynylcyclobutane Reactivity

Executive Summary

The "Spring-Loaded" Synthon Ethynylcyclobutane derivatives represent a high-value class of "spring-loaded" synthons in modern organic synthesis.[1][2] Their reactivity is governed by the release of substantial ring strain (~26.3 kcal/mol), which drives transformations that are otherwise thermodynamically unfavorable. For drug development professionals and synthetic chemists, this motif offers a divergent point of entry: it can function as a rigid, metabolic pharmacophore or as a high-energy precursor for rapid structural complexity generation (e.g., ring expansion to cyclopentanones or fused polycycles).

This guide dissects the energetic landscape of the cyclobutane core, details the gold-standard catalytic protocols for controlled ring expansion, and provides actionable workflows for synthesizing and manipulating this reactive scaffold.

Part 1: The Energetic Landscape

The utility of this compound stems from its thermodynamic instability relative to its open-chain or expanded-ring isomers. Understanding this energy profile is critical for predicting reactivity.

Thermodynamic Parameters

| Parameter | Value | Significance |

| Ring Strain Energy (RSE) | ~26.3 kcal/mol | Primary driving force for ring opening/expansion. |

| C-C-C Bond Angle | ~88° | Significant deviation from ideal tetrahedral angle (109.5°), causing angle strain (Baeyer strain). |

| Conformation | Puckered ("Butterfly") | Relieves torsional strain (Pitzer strain) caused by eclipsing hydrogens. |

| C-C Bond Strength | ~65-70 kcal/mol | Weaker than typical alkane C-C bonds (~85 kcal/mol), facilitating homolytic or heterolytic cleavage. |

Mechanism of Strain Release

The ethynyl group acts as a "trigger." Under thermal conditions, the system seeks to relieve strain via electrocyclic ring opening. However, under

Figure 1: Divergent Reaction Pathways. The fate of the cyclobutane core is dictated by the activation mode—thermal energy triggers ring opening, while metal catalysis harnesses strain for ring expansion.

Part 2: Gold(I)-Catalyzed Ring Expansion

The most powerful application of ethynylcyclobutanes in synthesis is the Gold(I)-catalyzed ring expansion of 1-alkynylcyclobutanols . This reaction provides stereospecific access to alkylidenecyclopentanones, a core motif in numerous terpenes and steroids.

The Mechanism: Cationic Cascade

- -Activation: The cationic Au(I) species coordinates to the alkyne.

-

Ring Expansion: The cyclobutane ring acts as a nucleophile, attacking the activated alkyne (5-endo-dig cyclization mimic) or undergoing a concerted 1,2-alkyl shift.

-

Protodeauration: The resulting vinyl-gold species is protonated (or trapped by electrophiles), regenerating the catalyst.

Figure 2: Gold(I) Catalytic Cycle. The transformation is driven by the relief of cyclobutane ring strain during the formation of the cationic intermediate.

Experimental Protocol: Au(I)-Catalyzed Expansion

Objective: Synthesis of 2-pentylidenecyclopentanone from 1-(hex-1-ynyl)cyclobutan-1-ol.

Reagents:

-

Substrate: 1-(hex-1-ynyl)cyclobutan-1-ol (1.0 equiv)

-

Catalyst: (Triphenylphosphine)gold(I) chloride [Ph3PAuCl] (2 mol%)

-

Co-catalyst: Silver hexafluoroantimonate [AgSbF6] (2 mol%)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH) for hydration variants.

-

Additives:

-Toluenesulfonic acid (1 equiv) if hydration is required without gold.

Workflow:

-

Catalyst Activation (In Situ): In a flame-dried vial under Argon, dissolve Ph3PAuCl (10 mg, 0.02 mmol) and AgSbF6 (7 mg, 0.02 mmol) in anhydrous DCM (1 mL). Stir for 5 minutes. A white precipitate (AgCl) will form.

-

Expert Insight: Do not filter the AgCl unless strictly necessary; the active cationic gold species is generated in the supernatant.

-

-

Substrate Addition: Dissolve the cyclobutanol substrate (1.0 mmol) in DCM (4 mL). Add this solution to the catalyst mixture dropwise over 2 minutes.

-

Reaction Monitoring: Stir at room temperature. Monitor by TLC (typically 15–60 mins). The alkyne spot will disappear, replaced by a more polar ketone spot.

-

Quench: Filter the mixture through a short pad of silica gel to remove gold residues. Rinse with Et2O.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

-

1H NMR: Disappearance of the cyclobutane methylene protons (~1.6-2.4 ppm multiplet patterns change significantly) and appearance of olefinic protons if isomerization occurs.

-

IR: Appearance of a strong carbonyl stretch (~1740 cm⁻¹ for cyclopentanone).

Part 3: Synthesis of the Core (The Precursor)

Before reactivity can be explored, the this compound core must be synthesized. The most robust method involves nucleophilic addition to cyclobutanone.

Protocol: Synthesis of 1-Ethynylcyclobutan-1-ol

Safety Note: Acetylene gas and organolithiums are hazardous. Use a dedicated fume hood.

-

Reagent Preparation:

-

Cool a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) to 0°C.

-

Alternative: Use Lithium Acetylide-Ethylenediamine complex for easier handling.

-

-

Addition:

-

Add Cyclobutanone (1.0 equiv) dropwise to the Grignard solution.

-

Critical Control: Maintain temperature <5°C to prevent ring opening or polymerization.

-

-

Reaction:

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Quench with saturated aqueous NH4Cl (exothermic!).

-

Extract with diethyl ether (3x).

-

Wash combined organics with brine, dry over MgSO4.

-

-

Distillation:

-

The product is often volatile. Carefully remove solvent under reduced pressure. Kugelrohr distillation is preferred over column chromatography to avoid acid-catalyzed rearrangement on silica.

-

Part 4: Applications in Drug Discovery

Why use such a strained ring in MedChem?

-

Bioisosteres: Cyclobutanes serve as conformationally restricted bioisosteres for gem-dimethyl groups or ethyl chains, often improving metabolic stability by blocking P450 oxidation sites.

-

Covalent Inhibitors: The strain energy can be harnessed in "warhead" design, where a nucleophilic residue in a protein target (e.g., Cysteine) triggers ring opening, forming a covalent bond.

-

Natural Product Scaffolds: The ring expansion described above is a key step in the total synthesis of complex terpenes like Solanoeclepin A (hatching stimulant for potato cyst nematodes), where the cyclobutane core is elaborated into a fused tricyclic system.

References

-

Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[2] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[2][3][4] Journal of the American Chemical Society. Link

-

Dorel, R., & Echavarren, A. M. (2015).[3] Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. Link

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

-

Seiser, T., Saget, T., Tran, D. N., & Cramer, N. (2011). Cyclobutanes in Catalysis. Angewandte Chemie International Edition. Link

Sources

Ethynylcyclobutane: A Strategic Motif for 3D-Rich Architectures

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),

It combines two distinct reactive handles:

-

The Cyclobutane Ring: A rigid, bioisostere for phenyl rings that imparts specific vector orientation to substituents while lowering lipophilicity (

). -

The Alkyne Handle: A versatile "warhead" for cross-coupling (Sonogashira), cycloaddition (Click chemistry), and—most critically—strain-release rearrangements.

This guide details the synthesis, reactivity, and strategic application of this compound, moving beyond basic textbook definitions to actionable, lab-proven protocols.

Synthesis Modules: Accessing the Core

Reliable access to this compound and its derivatives is the first hurdle. Depending on the starting material (aldehyde vs. ketone) and sensitivity, three primary routes are recommended.

Route A: The Corey-Fuchs Protocol (From Aldehydes)

Best for: Converting cyclobutanecarbaldehyde to this compound.

This is the industry-standard method for installing a terminal alkyne. It proceeds via a gem-dibromoolefin intermediate.

-

Mechanism: Formation of the ylide (

), Wittig-type olefination, followed by lithium-halogen exchange and -

Critical Insight: The intermediate lithium acetylide generated in the second step can be trapped in situ with electrophiles (e.g., MeI, aldehydes), allowing for immediate functionalization of the alkyne terminus.

Route B: Seyferth-Gilbert Homologation (From Ketones/Aldehydes)

Best for: Base-sensitive substrates or direct homologation.

Using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate), this reaction occurs under milder basic conditions (

Route C: Nucleophilic 1,2-Addition (From Cyclobutanone)

Best for: Synthesizing 1-ethynylcyclobutan-1-ol (Tertiary Alcohol).

This route creates a quaternary center, a key feature in preventing metabolic hot-spots.

Protocol Snapshot: Synthesis of 1-Ethynylcyclobutan-1-ol

-

Reagents: Cyclobutanone (1.0 eq), Ethynylmagnesium bromide (1.2 eq, 0.5 M in THF).

-

Conditions: Anhydrous THF, -78°C to RT.

-

Procedure:

-

Cool the Grignard reagent to -78°C under

. -

Add cyclobutanone dropwise. The low temperature prevents enolization of the ketone.

-

Warm to RT and stir for 2 hours.

-

Quench: Saturated

. Caution: Exothermic. -

Yield: Typically 85-92%.

-

Reactivity Profile: Exploiting Ring Strain

The true power of this compound lies in its ability to undergo ring expansion . The strain energy of the cyclobutane ring (~26 kcal/mol) acts as a thermodynamic spring, driving rearrangements that would otherwise be unfavorable.

Gold(I)-Catalyzed Ring Expansion

A seminal transformation developed by Toste and others involves the rearrangement of 1-alkynylcyclobutanols to alkylidenecyclopentanones.

-

Catalyst: cationic

complexes (e.g., -

Mechanism: The

-acidic gold activates the alkyne, triggering a 1,2-alkyl migration (ring expansion) driven by the relief of ring strain. -

Application: Rapid access to functionalized cyclopentenones, common motifs in prostaglandins and terpenes.

Visualization of the Expansion Pathway

The following diagram illustrates the mechanistic divergence between a standard Meyer-Schuster rearrangement and the strain-driven ring expansion.

Quantitative Data: Reaction Performance

The following table summarizes typical yields for key transformations involving this compound derivatives, aggregated from standard literature protocols.

| Transformation | Substrate | Reagent/Catalyst | Key Conditions | Typical Yield | Ref |

| Alkyne Synthesis | Cyclobutanecarbaldehyde | 85-94% | [1, 2] | ||

| 1,2-Addition | Cyclobutanone | Ethynyl-MgBr | THF, -78°C | 88-92% | [3] |

| Ring Expansion | 1-Alkynylcyclobutanol | 81-95% | [4] | ||

| Click Reaction | This compound | >95% | [5] | ||

| Sonogashira | This compound | 75-85% | [5] |

Technical Deep Dive: Strategic Applications

The "Endo" Selectivity Switch

In the synthesis of N-heterocycles, the cyclobutane ring can enforce unique regioselectivity. For example, the gold-catalyzed cyclization of alkynylcyclobutanecarboxamides proceeds with complete endo-selectivity to yield cyclobutane-fused dihydropyridones [6].

-

Why this matters: Standard alkynols often give exo products. The steric bulk and strain of the cyclobutane ring invert this preference, providing access to novel drug scaffolds that are otherwise difficult to synthesize.

Metabolic Stability (The Advantage)

Replacing a phenyl ring with an this compound moiety often improves the physicochemical profile of a drug candidate:

-

Solubility: The non-planar cyclobutane disrupts crystal packing, enhancing aqueous solubility.

-

Metabolism: Unlike phenyl rings which are prone to oxidative metabolism (CYP450 hydroxylation), the cyclobutane ring is metabolically robust. The alkyne can be further capped (e.g., with a methyl group) to prevent terminal alkyne metabolism.

Detailed Experimental Protocol

Target: 1-(Phenylethynyl)cyclobutan-1-ol (Sonogashira Coupling on the building block)

This protocol demonstrates the robustness of the cyclobutanol scaffold under cross-coupling conditions.

-

Preparation: In a flame-dried Schlenk flask, dissolve 1-ethynylcyclobutan-1-ol (1.0 mmol) and Iodobenzene (1.1 mmol) in anhydrous THF/Et3N (1:1, 5 mL).

-

Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen poisons the Pd catalyst and promotes homocoupling (Glaser).

-

Catalysis: Add

(2 mol%) and -

Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (formation of a UV-active, less polar spot).

-

Workup: Dilute with ether, wash with saturated

(to remove Cu), then brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Expected Yield: 85% as a pale yellow oil.

References

-

Corey, E. J., & Fuchs, P. L. (1972).[4][5] A synthetic method for formyl

ethynyl conversion ( -

Grandjean, D., et al. (2005).[6] Total Synthesis of Solanoeclepin A. Journal of the American Chemical Society, 127(41), 14180–14181. Link

-

Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[7] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[3][6][7][8] Journal of the American Chemical Society, 127(27), 9708–9709. Link

-

Klein, J. E. M. N., et al. (2014). Gold(I)-Catalyzed Ring Expansion of Alkynylcyclopropanols and -cyclobutanols.[6][7][8] Organic Syntheses, 91, 72-82. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

-

González, J., et al. (2012). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides. Organic & Biomolecular Chemistry, 10, 5802-5806. Link

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols [organic-chemistry.org]

- 8. Gold(I)-Catalyzed Enantioselective Ring Expansions of Allenyl Cyclopropanols and Cyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethynylcyclobutane: A Technical Guide to Synthesis and Application

The following technical guide details the discovery, synthesis, and practical application of ethynylcyclobutane.

Executive Summary

This compound (ECB) represents a critical structural motif in modern medicinal chemistry, serving as a rigid, conformationally restricted scaffold that bridges the gap between aliphatic chains and aromatic systems. Its unique combination of ring strain (~26 kcal/mol) and the versatile reactivity of the terminal alkyne makes it a high-value intermediate for "Click" chemistry (CuAAC), Sonogashira couplings, and heterocycle formation.

This guide analyzes the evolution of ECB synthesis from low-yield classical methods to the robust, scalable protocols used in contemporary drug development.

Historical Genesis & The "First" Synthesis

While cyclobutane derivatives were explored in the late 19th century (Perkin), the specific isolation and characterization of This compound (cyclobutylacetylene) emerged prominently during the "Golden Age" of small-ring physical organic chemistry in the late 1950s and early 1960s.

The Seminal Work (1963)

The definitive early synthesis is attributed to Hanack and Eggensperger , published in Justus Liebigs Annalen der Chemie (1963). Their work focused on the solvolysis mechanisms of cyclopropylmethyl and cyclobutyl systems.

-

The Challenge: Direct nucleophilic substitution on cyclobutyl halides (e.g., reacting cyclobutyl bromide with sodium acetylide) is plagued by elimination reactions and ring-opening rearrangements due to ring strain.

-

The Classical Route: The early synthesis typically involved:

-

Precursor: Cyclobutyl methyl ketone.

-

Chlorination: Conversion to the gem-dichloro intermediate.

-

Double Elimination: Treatment with strong base to generate the alkyne.

-

Why this matters today: Understanding the failure modes of early methods (cationic rearrangements) is crucial when designing modern scale-up routes. We avoid carbocation intermediates to preserve the ring integrity.

Modern Synthetic Architecture

In a modern drug discovery context, the "Classical Route" is obsolete due to poor atom economy and safety concerns regarding energetic intermediates. The industry standard is now the Corey-Fuchs Reaction , which offers high fidelity, scalability, and safety.

Comparative Pathway Analysis

The following diagram illustrates the evolution from the classical approach to the modern standard.

Figure 1: Synthetic evolution comparing the rearrangement-prone legacy route with the robust Corey-Fuchs protocol.

Detailed Experimental Protocol (Corey-Fuchs Method)

Role: Senior Application Scientist Context: This protocol is optimized for a 10 mmol scale, suitable for generating material for initial SAR (Structure-Activity Relationship) studies.

Phase 1: Formation of the gem-Dibromoolefin

Principle: The aldehyde oxygen is replaced by a dibromomethylene group via a phosphorus ylide (generated in situ).

-

Reagents:

Step-by-Step:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Ylide Generation: Add PPh₃ (7.86 g, 30 mmol) and CBr₄ (4.97 g, 15 mmol) to DCM (100 mL) at 0°C. Stir for 15-20 minutes until the solution turns a deep yellow/orange.

-

Addition: Add Cyclobutanecarbaldehyde (0.84 g, 10 mmol) dropwise.

-

Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (Rf ~0.5) should disappear; the less polar dibromide (Rf ~0.8) will appear.

-

Workup: Pour the mixture into saturated NaHCO₃. Extract with DCM (3x). Dry organics over MgSO₄.

-

Purification: Filter through a short silica plug (eluting with hexanes) to remove the bulk of Triphenylphosphine oxide (TPPO). Concentrate to yield 1-(2,2-dibromovinyl)cyclobutane.

Phase 2: Conversion to Alkyne

Principle: Lithium-halogen exchange followed by

-

Reagents:

-

gem-Dibromo intermediate (from Phase 1)

-

n-Butyllithium (2.5 M in hexanes, 2.1 equiv)

-

THF (anhydrous)

-

Step-by-Step:

-

Cooling: Dissolve the gem-dibromide in anhydrous THF (50 mL) under Argon and cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents polymerization.

-

Lithiation: Add n-BuLi (8.4 mL, 21 mmol) dropwise over 20 minutes. The solution may turn yellow/brown.

-

Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

Quench: Quench carefully with saturated NH₄Cl solution (exothermic!).

-

Isolation: Extract with diethyl ether (low boiling point is crucial for product isolation). Wash with brine, dry over MgSO₄.

-

Distillation: Carefully concentrate. This compound is volatile (BP ~80°C). Do not use high vacuum. Distill at atmospheric pressure or use a Vigreux column.

Mechanistic Visualization

The success of this protocol relies on the specific rearrangement step.

Figure 2: Mechanistic pathway of the Phase 2 rearrangement.

Data & Characterization

To ensure the integrity of the synthesized material, compare your results against these standard parameters.

| Parameter | Value / Description | Notes |

| Physical State | Colorless Liquid | Volatile |

| Boiling Point | 78 - 81 °C | @ 760 mmHg |

| ¹H NMR (CDCl₃) | Characteristic doublet for alkyne proton | |

| ¹³C NMR | Cyclobutane ring carbons are shielded | |

| IR Spectroscopy | 3300 cm⁻¹ (sharp, C-H str), 2110 cm⁻¹ (weak, C | Diagnostic terminal alkyne stretch |

Self-Validation Check:

-

If the IR peak at 3300 cm⁻¹ is broad, you likely have water contamination.

-

If you see peaks around 5.5-6.0 ppm in ¹H NMR, isomerization to cyclobutene or ring opening to dienes has occurred (likely due to overheating during distillation).

References

-

Corey, E. J., & Fuchs, P. L. (1972).[3][4] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][5][3][4][6] Tetrahedron Letters, 13(36), 3769–3772. Link

-

Hanack, M., & Eggensperger, H. (1963). Über die Solvolyse von Cyclobutyl- und Cyclopropylmethyl-Verbindungen. Justus Liebigs Annalen der Chemie, 663(1), 31-45. Link

-

Roberts, J. D., & Caserio, M. C. (1960). Small-Ring Compounds. XXIX. Journal of the American Chemical Society, 82(23). Link

-

PubChem Compound Summary. (2023). This compound (CID 142749).[7] National Library of Medicine. Link

Sources

- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Cyclobutane synthesis [organic-chemistry.org]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H8 | CID 142749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Conformational Dynamics of Ethynylcyclobutane

Technical Guide for Medicinal Chemistry & Structural Analysis

Executive Summary

Ethynylcyclobutane (ECB) represents a critical structural motif in modern drug discovery, serving as a rigid, non-aromatic scaffold that offers unique vectors for fragment-based drug design. Unlike planar aromatic systems, the cyclobutane ring introduces a defined "puckering" angle, allowing for precise spatial orientation of substituents. This guide provides a comprehensive analysis of the spectroscopic signatures of ECB, focusing on its conformational dynamics (equatorial vs. axial preference) and offering a validated synthesis protocol for research applications.

Synthetic Protocol: The Bestmann-Ohira Route

While several routes exist, the conversion of cyclobutanecarbaldehyde to this compound via the Bestmann-Ohira reagent (BOR) is preferred for its mild conditions and high fidelity, avoiding the strong bases required by the Corey-Fuchs protocol which can degrade the strained ring.

Reaction Logic

The synthesis relies on the homologation of an aldehyde to a terminal alkyne. The cyclobutane ring is sensitive to radical conditions; thus, anionic mechanisms are favored.

Reagents:

-

Substrate: Cyclobutanecarbaldehyde

-

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

-

Base: Potassium carbonate (

) -

Solvent: Methanol (MeOH)

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve cyclobutanecarbaldehyde (10.0 mmol) in anhydrous MeOH (50 mL).

-

Base Addition: Add

(20.0 mmol) at 0°C. -

Reagent Addition: Dropwise addition of Bestmann-Ohira reagent (12.0 mmol) over 15 minutes.

-

Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitoring: TLC (Hexanes/EtOAc) will show the disappearance of the aldehyde spot.

-

Workup: Dilute with

, wash with saturated -

Purification: Careful fractional distillation (bp ~70-75°C) is required due to the volatility of the product.

Workflow Visualization

Figure 1: Mechanistic flow of the Bestmann-Ohira homologation for this compound synthesis.

Conformational Dynamics: The Equatorial Preference

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates two distinct positions for the ethynyl substituent: Equatorial and Axial .[1]

Energetic Landscape

Microwave spectroscopy and ab initio calculations (MP2/6-31G*) confirm that the Equatorial conformer is thermodynamically favored .

-

Equatorial (Low Energy): The ethynyl group projects outward, minimizing steric clash with the ring protons (1,3-transannular interactions).

-

Axial (High Energy): The ethynyl group projects "across" the ring, increasing steric repulsion.

Thermodynamic Ratio (at 298 K):

Figure 2: Conformational energy landscape showing the relaxation from the planar transition state to the stable puckered forms.

Spectroscopic Data Profile

Vibrational Spectroscopy (IR & Raman)

The ethynyl group acts as an excellent spectroscopic handle. The linearity of the

| Mode | Frequency ( | Intensity | Assignment |

| 3315 | Strong | Acetylenic C-H stretch | |

| 2118 | Medium | Alkyne triple bond stretch | |

| 2980-2870 | Strong | Cyclobutane C-H stretches | |

| 1450 | Medium | Ring scissoring | |

| ~160 | Weak | Ring puckering (Far IR) |

Nuclear Magnetic Resonance ( NMR)

Data is reported for

| Proton | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-1 (Methine) | 3.05 | Multiplet | - | |

| H-Alk (Alkyne) | 2.15 | Doublet | Long-range coupling ( | |

| H-2/H-4 ( | 2.35 - 2.10 | Multiplet | - | Diastereotopic protons due to puckering. |

| H-3 ( | 1.95 - 1.80 | Multiplet | - | Furthest from the alkyne; most shielded. |

Microwave (Rotational) Spectroscopy

Rotational spectroscopy provides the definitive proof of the ring's puckering. The molecule is an asymmetric top (near prolate).

-

Dipole Moment: The molecule possesses a permanent dipole moment (

) along the principal axis, allowing for intense a-type transitions. -

Rotational Constants (Approximate for Equatorial):

- MHz

- MHz

- MHz

-

Insight: The disparity between

and

Applications in Drug Discovery

This compound is increasingly utilized as a bioisostere for phenyl rings or tert-butyl groups.

-

Metabolic Stability: The

hybridized carbon is less prone to oxidative metabolism than benzylic carbons. -

Click Chemistry: The terminal alkyne is a "spring-loaded" handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate triazole libraries.

-

Vector Control: The fixed angle of the cyclobutane ring allows medicinal chemists to direct substituents into specific protein binding pockets with higher precision than flexible alkyl chains.

References

-

Conformational Stability & IR/Raman: Durig, J. R., et al. "Conformational stability, structural parameters, and vibrational assignment of this compound." Journal of Molecular Structure.

-

Microwave Spectroscopy: Caminati, W., et al. "Microwave spectrum and ring puckering of cyclobutylacetylene." Journal of Molecular Spectroscopy.

-

Synthesis Protocol (Bestmann-Ohira): Müller, S., et al. "Mild Homologation of Aldehydes to Alkynes." Synlett.

-

NMR Data Verification: AIST Spectral Database for Organic Compounds (SDBS). Compound No. 2384.

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethynylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethynylcyclobutane, a strained alkyne of significant interest in medicinal chemistry and materials science, presents unique challenges regarding its stability and handling. This guide provides a comprehensive overview of the critical factors governing the stability of this compound, outlines field-proven protocols for its safe storage and handling, and details its reactivity profile. By elucidating the interplay between ring strain and the reactive ethynyl group, this document serves as an essential resource for researchers aiming to incorporate this valuable building block into their synthetic workflows, ensuring both experimental success and laboratory safety.

Introduction: The Double-Edged Sword of Reactivity

This compound is a fascinating molecule that marries the inherent ring strain of a four-membered carbocycle with the high reactivity of a terminal alkyne. This combination is a double-edged sword: the ring strain enhances the reactivity of the alkyne in cycloaddition reactions, making it a valuable synthon, particularly in the construction of complex molecular architectures for drug discovery.[1] However, this heightened reactivity also predisposes the molecule to potential decomposition and polymerization pathways, necessitating a thorough understanding of its stability and precise storage conditions. This guide aims to provide the foundational knowledge and practical protocols to safely and effectively utilize this compound in a research setting.

The Heart of the Matter: Unpacking the Stability of this compound

The stability of this compound is intrinsically linked to two key structural features: the cyclobutane ring and the terminal alkyne.

The Influence of Ring Strain

Cyclobutane itself is a strained molecule, though it is generally stable at room temperature.[2] The deviation of its internal bond angles from the ideal sp³ hybridization angle of 109.5° to approximately 88° results in significant angle strain. This strain energy can be released through ring-opening reactions under certain conditions, such as high temperatures or in the presence of specific catalysts. The thermal decomposition of cyclobutane, for instance, typically occurs at temperatures above 400°C, yielding ethylene.[3] While this compound is not expected to undergo thermal decomposition under normal storage conditions, the inherent ring strain can influence the reactivity of the adjacent ethynyl group.

The Reactivity of the Terminal Alkyne

Terminal alkynes are versatile functional groups capable of undergoing a wide array of chemical transformations. The acidic proton on the sp-hybridized carbon can be deprotonated by strong bases, and the triple bond is susceptible to addition reactions and oxidative cleavage.[4][5] For this compound, the combination of the strained ring and the alkyne moiety makes it a highly reactive species.

Potential Decomposition and Polymerization Pathways

The primary stability concerns for this compound are its potential to undergo polymerization and decomposition.

-

Polymerization: Terminal alkynes, especially those that are volatile, can be susceptible to polymerization, which can be initiated by heat, light, or impurities. While specific studies on the polymerization of this compound are not widely available, the general behavior of terminal alkynes suggests that this is a credible degradation pathway. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals.

-

Oxidative Decomposition: Alkynes are sensitive to strong oxidizing agents such as potassium permanganate and ozone, which can cleave the triple bond to form carboxylic acids.[4][5] Contact with atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, could potentially lead to gradual degradation.

Prudent Practices: Recommended Storage and Handling Protocols

Given its reactive nature and volatility, the proper storage and handling of this compound are paramount to maintaining its purity and ensuring laboratory safety.

Optimal Storage Conditions

To mitigate the risks of degradation and polymerization, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Reduces vapor pressure and slows down potential decomposition or polymerization reactions.[6][7] |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture.[8] |